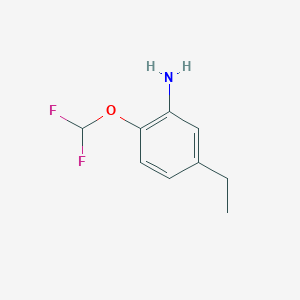
2-(Difluoromethoxy)-5-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-ethylaniline is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-ethylaniline typically involves the introduction of the difluoromethoxy group into an aniline derivative. One common method involves the reaction of 2-nitryl-4-(difluoromethoxy) aniline with hydrazine hydrate under the catalysis of Raney-Nickel. This reduction process yields the desired compound with high efficiency .
Industrial Production Methods
For industrial production, the process is scaled up to ensure safety and cost-effectiveness. The use of hydrazine hydrate as a reductant and Raney-Nickel as a catalyst remains a preferred method due to its simplicity and high yield. The reaction conditions are optimized to maintain a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the functional groups attached to the aniline ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the difluoromethoxy and ethyl groups influence the reactivity of the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and Raney-Nickel are used for reduction reactions.
Substitution: Halogenating agents and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups .
Scientific Research Applications
2-(Difluoromethoxy)-5-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-ethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzylamine
- 2-(Difluoromethoxy)phenylacetylene
Uniqueness
2-(Difluoromethoxy)-5-ethylaniline is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-ethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-6-3-4-8(7(12)5-6)13-9(10)11/h3-5,9H,2,12H2,1H3 |
InChI Key |
FFAYEWHSOLQYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


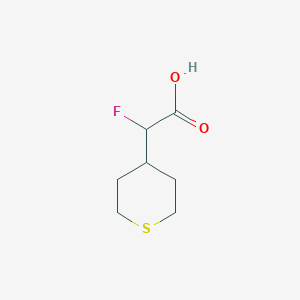
![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)

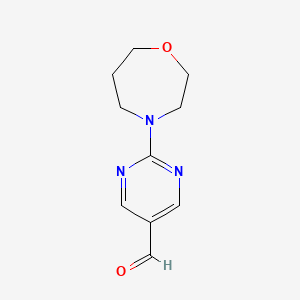
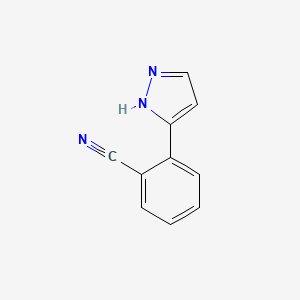
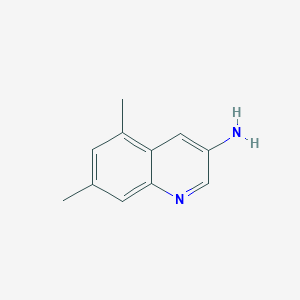
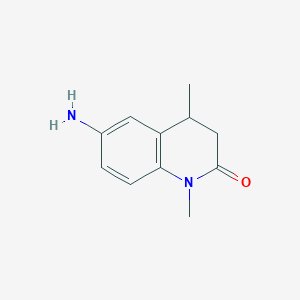
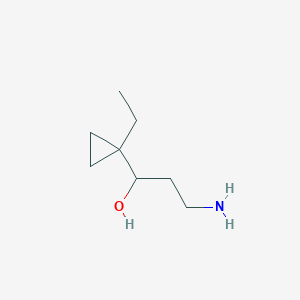

![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)
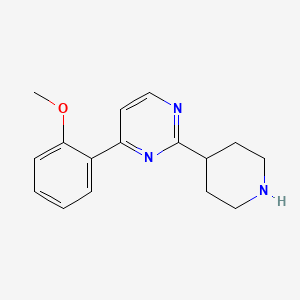
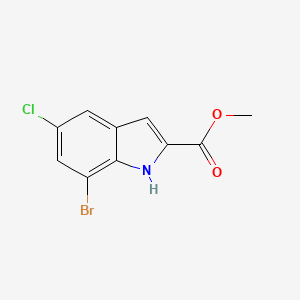
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
